3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
CAS No.: 99740-00-8
Cat. No.: VC0038993
Molecular Formula: C20H20N2O4S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99740-00-8 |
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Molecular Formula | C20H20N2O4S |
Molecular Weight | 384.45 |
IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Standard InChI | InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a synthetic organic compound characterized by its unique molecular structure and diverse applications in scientific research. It belongs to the class of pyrrole derivatives, which are five-membered aromatic heterocycles containing nitrogen. These compounds are significant in various biochemical processes and applications due to their structural properties and reactivity.
Key Characteristics:
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Molecular Formula: C20H20N2O4S
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Molecular Weight: Approximately 384.45 g/mol
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CAS Numbers: 99740-00-8 and 221446-55-5
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Synonyms: 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, L-Alanine, N-[(4-methylphenyl)sulfonyl]-, 5-phenyl-1H-pyrrol-3-yl ester
Synthesis Overview:
Step | Reagents | Conditions |
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1. Preparation of N-tosyl-L-alanine | N-tosyl-L-alanine | Room temperature, inert atmosphere |
2. Coupling with pyrrole derivative | Pyrrole derivative, coupling reagent | Elevated temperature, controlled atmosphere |
3. Purification | Solvents like tetrahydrofuran or diethyl ether | Column chromatography |
Biological Applications
In biological contexts, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole acts as a substrate for specific enzymes such as human leukocyte elastase (HLE). The mechanism involves enzyme-substrate interactions leading to hydrolysis, providing insights into reaction rates and mechanisms involved in these enzymatic processes.
Biological Relevance:
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Enzyme Substrate: Human leukocyte elastase (HLE)
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Reaction Type: Hydrolysis
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Applications: Diagnostic testing, medicinal chemistry
Analytical and Diagnostic Applications
This compound is also utilized in analytical and diagnostic applications, particularly in the detection of leukocyte esterase. In such systems, the hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole by leukocyte esterase can lead to the formation of a colored product when combined with a diazonium salt, allowing for the quantification of leukocyte esterase activity.
Detection Mechanism:
Component | Role |
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3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Substrate for leukocyte esterase |
Diazonium salt (e.g., 1-Diazo-2-naphthol-4-sulfonic acid) | Forms colored product upon reaction |
Conductive material (e.g., nano silver) | Measures electrical changes due to reaction |
Research Findings and Potential Applications
Research on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole highlights its potential in medicinal chemistry and diagnostic testing. Its unique structure, featuring both pyrrole and tosylated alanine moieties, provides a distinct profile for biological interactions and synthetic applications. The compound's chiral nature due to the L-alanine derivative makes it potentially useful in stereochemistry and asymmetric synthesis.
Potential Applications:
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Medicinal Chemistry: Investigated for its role in enzyme-substrate interactions.
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Diagnostic Testing: Utilized in detecting leukocyte esterase activity.
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Stereochemistry: Offers potential in asymmetric synthesis due to its chiral structure.
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